molecular formula C20H19NO3 B5183189 3-butyryl-6-methyl-4-(1-naphthylamino)-2H-pyran-2-one

3-butyryl-6-methyl-4-(1-naphthylamino)-2H-pyran-2-one

Cat. No. B5183189
M. Wt: 321.4 g/mol
InChI Key: SILMFLRDXROYSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-butyryl-6-methyl-4-(1-naphthylamino)-2H-pyran-2-one, also known as BNTX or BNTX hydrochloride, is a chemical compound that belongs to the pyranone family. It has been extensively studied for its potential use as a research tool in the field of neuroscience. BNTX is a selective antagonist of the delta opioid receptor, which is involved in pain modulation, mood regulation, and addiction processes.

Mechanism of Action

3-butyryl-6-methyl-4-(1-naphthylamino)-2H-pyran-2-one acts as a competitive antagonist of the delta opioid receptor, which is a G protein-coupled receptor that is widely distributed in the central and peripheral nervous systems. The delta opioid receptor is involved in the modulation of pain, mood, and reward processes. 3-butyryl-6-methyl-4-(1-naphthylamino)-2H-pyran-2-one binds to the receptor with high affinity and blocks the action of endogenous delta opioid peptides, such as enkephalins and endorphins.
Biochemical and Physiological Effects:
3-butyryl-6-methyl-4-(1-naphthylamino)-2H-pyran-2-one has been shown to produce a number of biochemical and physiological effects, depending on the experimental conditions and the target tissue. In general, 3-butyryl-6-methyl-4-(1-naphthylamino)-2H-pyran-2-one blocks the effects of delta opioid agonists, such as analgesia, euphoria, and respiratory depression. 3-butyryl-6-methyl-4-(1-naphthylamino)-2H-pyran-2-one has been shown to attenuate the development of morphine tolerance and dependence, suggesting a potential therapeutic use in opioid addiction. 3-butyryl-6-methyl-4-(1-naphthylamino)-2H-pyran-2-one has also been shown to modulate the release of neurotransmitters, such as dopamine, serotonin, and noradrenaline, in various brain regions.

Advantages and Limitations for Lab Experiments

3-butyryl-6-methyl-4-(1-naphthylamino)-2H-pyran-2-one has several advantages as a research tool, including its high potency and selectivity for the delta opioid receptor, its ability to block the effects of endogenous delta opioid peptides, and its potential therapeutic use in opioid addiction. However, 3-butyryl-6-methyl-4-(1-naphthylamino)-2H-pyran-2-one also has some limitations, such as its relatively low solubility in water and its potential off-target effects on other receptors or ion channels.

Future Directions

There are several future directions for the research on 3-butyryl-6-methyl-4-(1-naphthylamino)-2H-pyran-2-one. One direction is to investigate the role of delta opioid receptors in various physiological and pathological processes, such as pain, mood, addiction, and neurodegenerative diseases. Another direction is to develop more potent and selective delta opioid receptor antagonists, with improved pharmacokinetic properties and fewer off-target effects. Finally, 3-butyryl-6-methyl-4-(1-naphthylamino)-2H-pyran-2-one could be used as a lead compound for the development of new drugs for the treatment of opioid addiction and other disorders.

Synthesis Methods

3-butyryl-6-methyl-4-(1-naphthylamino)-2H-pyran-2-one can be synthesized using a multi-step process, starting from commercially available starting materials. The first step involves the condensation of 1-naphthylamine and ethyl acetoacetate to form 1-(1-naphthyl)-2-acetyl-1-ethanol. This intermediate is then reacted with butyryl chloride to yield 3-butyryl-6-methyl-4-(1-naphthylamino)-2H-pyran-2-one. The final product can be purified by recrystallization or chromatography.

Scientific Research Applications

3-butyryl-6-methyl-4-(1-naphthylamino)-2H-pyran-2-one has been used extensively as a research tool to study the role of delta opioid receptors in various physiological and pathological processes. It has been shown to be a potent and selective antagonist of the delta opioid receptor, with little or no affinity for other opioid receptors. 3-butyryl-6-methyl-4-(1-naphthylamino)-2H-pyran-2-one has been used to investigate the role of delta opioid receptors in pain modulation, mood regulation, addiction processes, and other physiological functions.

properties

IUPAC Name

3-butanoyl-6-methyl-4-(naphthalen-1-ylamino)pyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-3-7-18(22)19-17(12-13(2)24-20(19)23)21-16-11-6-9-14-8-4-5-10-15(14)16/h4-6,8-12,21H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILMFLRDXROYSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(C=C(OC1=O)C)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Butanoyl-6-methyl-4-(naphthalen-1-ylamino)pyran-2-one

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